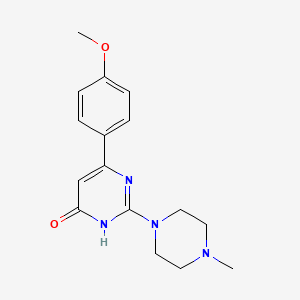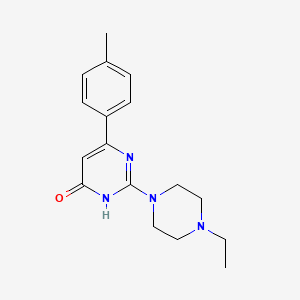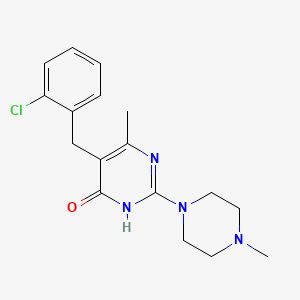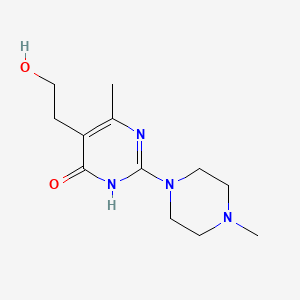
6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
Overview
Description
6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MMPIP, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidinone derivatives and has been found to have a wide range of pharmacological activities.
Mechanism of Action
6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). mGluR7 is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. By blocking the activity of mGluR7, 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone can modulate the release of neurotransmitters such as glutamate, serotonin, and dopamine. This modulation of neurotransmitter release is thought to be responsible for the anxiolytic and antidepressant effects of 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone.
Biochemical and physiological effects:
6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, serotonin, and dopamine. 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to have anxiolytic and antidepressant effects in animal models. In addition, 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is that it is a selective antagonist of mGluR7. This selectivity allows researchers to study the specific effects of mGluR7 modulation without the confounding effects of other receptors. However, one of the limitations of using 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is that it has poor solubility in water. This can make it difficult to administer 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone to animals in a consistent and reliable manner.
Future Directions
There are several future directions for the study of 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. One direction is to investigate the potential therapeutic applications of 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in the treatment of anxiety, depression, and schizophrenia. Another direction is to develop new synthetic methods for 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone that improve the yield and purity of the compound. Additionally, future studies could investigate the effects of 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone on other neurotransmitter systems and receptors to better understand its pharmacological activity. Finally, studies could investigate the potential side effects of 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone and ways to mitigate these effects.
Scientific Research Applications
6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of pharmacological activities, including the modulation of glutamate receptors, serotonin receptors, and dopamine receptors. 6-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
4-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-6-8-20(9-7-19)16-17-14(11-15(21)18-16)12-4-3-5-13(10-12)22-2/h3-5,10-11H,6-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJRHUVQUKWUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3730786.png)



![ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730809.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B3730816.png)
![ethyl 2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730818.png)
![2-[(3,5-dimethyl-1-piperidinyl)methyl]-4(1H)-quinazolinone](/img/structure/B3730826.png)
![6-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730831.png)
![6-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730840.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3730849.png)


